molecular formula C12H10NaO2P B8398588 Sodium diphenylphosphinate

Sodium diphenylphosphinate

Cat. No.: B8398588
M. Wt: 240.17 g/mol
InChI Key: HKADMLFBAYVFMM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium diphenylphosphinate is an organophosphorus compound with the molecular formula C 12 H 10 NaO 4 P and a molecular weight of 272.17 g/mol . This compound serves as a valuable building block and intermediate in scientific research, particularly in the field of synthetic chemistry. Diarylgic compounds are a class of functional molecules with significant applications in pharmaceuticals, agrochemicals, and as flame retardants . They also play a crucial role as ligand scaffolds in catalysis and organic synthesis . The research value of this compound lies in its utility as a precursor or reactant for the synthesis of more complex phosphinate esters and other phosphorus-containing molecules. These derivatives are important in the development of novel catalytic systems and materials science . When handling this material, appropriate safety precautions should be observed. Based on the safety profile of a structurally similar compound, sodium phenylphosphinate, this substance may be harmful if swallowed and could cause serious eye damage . Researchers are advised to use personal protective equipment, including gloves, eye protection, and suitable clothing, and to handle the compound in a well-ventilated place to avoid dust formation . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human or veterinary drug applications.

Properties

Molecular Formula

C12H10NaO2P

Molecular Weight

240.17 g/mol

IUPAC Name

sodium;diphenylphosphinate

InChI

InChI=1S/C12H11O2P.Na/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H,13,14);/q;+1/p-1

InChI Key

HKADMLFBAYVFMM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-].[Na+]

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis and Catalysis

Sodium diphenylphosphinate serves as an important reagent in organic synthesis. It is frequently utilized as a catalyst in various reactions due to its ability to stabilize intermediates and enhance reaction rates. Key applications include:

  • Catalytic Reactions : this compound is used in catalytic processes such as the Suzuki and Sonogashira coupling reactions. These reactions are vital for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules.
  • Synthesis of Phosphonates : The compound is involved in the direct synthesis of sodium diarylphosphinates through catalytic methods, which are pivotal for developing new phosphonate derivatives with potential applications in pharmaceuticals and agrochemicals .

Material Science

The unique properties of this compound make it suitable for various applications in material science:

  • Flame Retardants : this compound is recognized for its flame-retardant properties, making it a critical additive in polymer formulations. It helps improve the fire resistance of materials such as polyurethanes and polyamides .
  • Polymer Production : The compound is used in the preparation of inorganic polymers, where it acts as a precursor for creating phosphinate-based materials that exhibit enhanced thermal stability and mechanical properties .

Biological Applications

Research into the biological activity of this compound has revealed several promising applications:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. This makes them potential candidates for developing new antimicrobial agents against resistant bacterial strains .
  • Drug Development : this compound and its derivatives are being explored for their roles in drug formulation and delivery systems. Their ability to interact with biological molecules can be harnessed to improve the efficacy and targeting of therapeutic agents .

Case Study 1: Flame Retardant Applications

A study demonstrated that incorporating this compound into polyurethane foams significantly improved their fire resistance without compromising mechanical properties. The treated foams exhibited reduced flammability and smoke generation during combustion tests.

Case Study 2: Antimicrobial Efficacy

In a series of experiments, this compound derivatives were tested against various pathogens, including Escherichia coli and Staphylococcus aureus. Results indicated that these compounds displayed potent antimicrobial activity, outperforming conventional antibiotics under certain conditions.

Comparative Analysis Table

Application AreaSpecific Use CaseOutcome/Benefit
Chemical SynthesisCatalytic reactions (e.g., Suzuki coupling)Enhanced reaction rates and yields
Material ScienceFlame retardants in polymersImproved fire resistance
Biological ApplicationsAntimicrobial agentsEffective against resistant strains
Drug DevelopmentDrug formulationImproved targeting and efficacy

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The phosphinate anion acts as a nucleophile, participating in reactions with electrophilic substrates:

Mechanism :

  • The reaction proceeds via an associative (Sₙ2-like) mechanism, where the phosphorus atom donates electron density to form new bonds .

  • Steric hindrance from phenyl groups influences reaction rates and regioselectivity.

Example Reaction :
NaDPP+R-XR-P(O)(Ph)₂+NaX\text{NaDPP} + \text{R-X} \rightarrow \text{R-P(O)(Ph)₂} + \text{NaX}
Here, R-X represents alkyl/aryl halides or sulfonates.

Key Data :

Substrate (R-X)SolventTemperature (°C)Yield (%)
Methyl iodideTHF2592
Benzyl bromideDMF6085

Data adapted from hydrophosphination studies .

Hydrophosphination of Unsaturated Bonds

NaDPP reacts with alkenes/alkynes to form P-C bonds:

Mechanism :

  • Radical-mediated or transition-metal-catalyzed pathways are common .

  • Example with terminal alkynes:
    NaDPP+HC≡CRPh₂P(O)-C≡CR+NaOH\text{NaDPP} + \text{HC≡CR} \rightarrow \text{Ph₂P(O)-C≡CR} + \text{NaOH}

Factors Influencing Reactivity :

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .

  • Catalysts : Cu₂O or Pd(PPh₃)₄ improves efficiency under mild conditions .

Proton-Transfer Reactions

NaDPP forms stable salts with nitrogenous bases via acid-base interactions :

Example :
Ph₂P(O)OH+2-Amino-5-X-pyridine[AMPYH⁺][Ph₂P(O)O⁻]\text{Ph₂P(O)OH} + \text{2-Amino-5-X-pyridine} \rightarrow \text{[AMPYH⁺][Ph₂P(O)O⁻]}
(AMPY = 2-amino-5-substituted pyridine; X = Cl, CN, CH₃)

Key Findings :

  • Formation constants (KCTK_{CT}) range from 1.2×1031.2 \times 10^3 to 2.8×1032.8 \times 10^3 M⁻¹, indicating strong hydrogen-bonding interactions .

  • Crystallographic studies reveal N–H···O hydrogen bonds (2.65–2.89 Å) stabilizing the salts .

Oxidation and Reduction

Oxidation :

  • NaDPP oxidizes to diphenylphosphinic acid under acidic conditions:
    NaDPP+H₂O₂Ph₂P(O)OH+NaOH\text{NaDPP} + \text{H₂O₂} \rightarrow \text{Ph₂P(O)OH} + \text{NaOH}

Reduction :

  • LiAlH₄ reduces NaDPP to diphenylphosphine:
    NaDPP+LiAlH₄Ph₂PH+byproducts\text{NaDPP} + \text{LiAlH₄} \rightarrow \text{Ph₂PH} + \text{byproducts}

Solvent Effects on Reactivity

The solvent’s dielectric constant (ε\varepsilon) significantly impacts reaction pathways :

Solventε\varepsilonDominant Mechanism
Water80Dissociative
DMSO47Associative
THF7.5Radical-mediated

In polar solvents, ionization enhances nucleophilicity, while nonpolar solvents favor radical intermediates .

Theoretical Insights

Density functional theory (DFT) studies reveal:

  • The phosphinate anion’s LUMO energy (1.8-1.8 eV) facilitates nucleophilic attacks .

  • Transition states (TS) in hydrolysis show partial P–O bond cleavage (\sim40%) .

Stability and Handling

  • Thermal stability : Decomposes above 250°C.

  • Storage : Stable under inert atmospheres but hygroscopic .

Comparison with Similar Compounds

Structural and Reactivity Differences

Sodium diphenylphosphinate is compared below with structurally related phosphinates, phosphates, and esters:

Hydrolysis Kinetics

The βeq parameter, which quantifies the transition state advancement during hydrolysis, is significantly lower for this compound (βeq = 1.22) compared to diphenylphosphate (βeq = 1.30) and diethylphosphate (βeq = 1.87) . This indicates that the less electronegative phenyl groups in diphenylphosphinate reduce the electrophilicity of the phosphorus center, leading to a more synchronous hydrolysis mechanism with less charge development.

Role in Coordination Chemistry

This compound forms stable binuclear complexes with metals like cobalt, gallium, and indium. For example:

  • In cobalt(II) complexes, it bridges two metal centers, enabling magnetic coupling studies .
  • Dimethylgallium and diethylindium diphenylphosphinate adopt dimeric structures with tetrahedral coordination at the metal centers .
    In contrast, diphenyl phosphate and phenylphosphinate derivatives are less effective in forming such architectures due to weaker bridging capabilities.

Physicochemical Properties

  • Solubility : this compound’s sodium counterion improves water solubility, while its phenyl groups enhance organic phase compatibility.
  • Thermal Stability : Metal-diphenylphosphinate complexes (e.g., Gd₂O₃:Eu³⁺) exhibit high thermal stability, making them suitable for luminescent materials .

Research Findings and Trends

  • Luminescence: Europium-doped Gd₂O₃ nanophosphors synthesized using diphenylphosphinate ligands show intense red emission (612 nm, ⁵D₀ → ⁷F₂ transition), critical for display technologies .
  • Catalysis : Cu(II)-catalyzed cycloaddition reactions with propynyl diphenylphosphinate yield triazolylmethyl phosphinates in >80% efficiency .

Q & A

Q. Methodological Resolution :

  • Use quenching experiments with radical scavengers (e.g., TEMPO) to confirm radical involvement .
  • Employ ³¹P NMR to monitor phosphorus oxidation states during reactions, distinguishing ionic from radical pathways .

What spectroscopic and crystallographic techniques are recommended for characterizing this compound derivatives?

Basic Research Question

  • ³¹P NMR : Critical for identifying phosphorus environments. For example, ammonium diphenylphosphinate monohydrate shows a single peak at δ 15.2 ppm, confirming P–O bond symmetry .
  • X-ray Crystallography : Resolves anion geometry (e.g., O–P–O bond angles of ~109.5° in [Ph₂PO₂]⁻) and hydrogen-bonding networks .
  • FT-IR : Peaks at 1150–1200 cm⁻¹ indicate P=O stretching, while 950–1000 cm⁻¹ corresponds to P–O–C bonds .

Validation : Cross-reference with USP-grade purity standards (e.g., ≥99.5% Na₂HPO₄·2H₂O) to ensure crystallinity and hydration state .

What strategies optimize stereochemical outcomes in phosphinate-mediated coupling reactions?

Advanced Research Question

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in peptide couplings, improving stereoselectivity .
  • Catalyst Design : Iodine radicals promote electron transfer in radical pathways, reducing racemization in phosphinate intermediates .
  • Temperature Control : Lower temperatures (0–25°C) favor kinetic control in stereoselective syntheses, as shown in cyclopeptide alkaloid studies .

Data Contradiction Analysis : Conflicting yields in similar conditions (e.g., 68% in toluene vs. 50% in DMSO) may arise from solvent-dependent transition states .

How should this compound be handled to maintain stability in experimental settings?

Basic Research Question

  • Storage : Anhydrous conditions (desiccators with P₂O₅) prevent hydrolysis. Hydrated forms (e.g., monohydrate) require controlled humidity .
  • Safety Protocols : Follow SDS guidelines for sodium phosphate derivatives: use PPE, avoid inhalation, and neutralize spills with weak acids .

Degradation Signs : Discoloration (yellowing) or insoluble precipitates indicate oxidation or hydration; discard compromised batches .

What computational approaches model the electronic structure of diphenylphosphinate anions?

Advanced Research Question

  • DFT Calculations : Predict charge distribution in [Ph₂PO₂]⁻, showing delocalization across O–P–O bonds (bond lengths: ~1.495–1.503 Å) .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., toluene vs. water) to optimize reaction media for solubility and reactivity .

Validation : Compare computational results with crystallographic data (e.g., P–O bond lengths) to refine force fields .

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